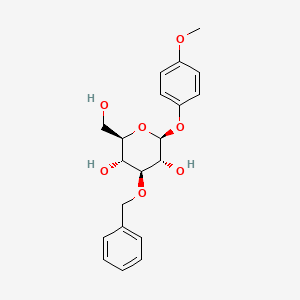

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Description

BenchChem offers high-quality 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPFTCBIXZWFIZ-LTFPLMDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441606 | |

| Record name | 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303127-80-2 | |

| Record name | 4-Methoxyphenyl 3-O-(phenylmethyl)-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303127-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a valuable glycoside building block in medicinal chemistry and drug development. The synthesis is approached through a strategic three-step sequence involving regioselective protection, targeted benzylation, and subsequent deprotection. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying chemical principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of Glycosides in Modern Drug Discovery

Glycosides, molecules in which a sugar is bound to another functional group via a glycosidic bond, are of paramount importance in the field of pharmacology.[1] The attachment of a sugar moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule, improving its solubility, stability, and bioavailability.[2] Glycosylation is a key strategy in the development of prodrugs, where an inactive glycoside is enzymatically cleaved at the target site to release the active aglycone.[3] This targeted delivery minimizes off-target effects and enhances therapeutic efficacy.

The target molecule of this guide, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, is a selectively protected glucoside that serves as a versatile intermediate in the synthesis of more complex, biologically active glycoconjugates. The methoxyphenyl group provides a stable anomeric linkage, while the benzyl ether at the C-3 position allows for further selective modifications at other positions of the glucose ring.

Synthetic Strategy: A Protection-Benzylation-Deprotection Approach

The synthesis of a selectively functionalized polyhydroxylated molecule like a glucoside necessitates a robust protecting group strategy. The chosen synthetic pathway for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside hinges on a logical three-step sequence:

-

Regioselective Protection: The synthesis commences with the protection of the C-4 and C-6 hydroxyl groups of the starting material, 4-Methoxyphenyl β-D-glucopyranoside. A benzylidene acetal is an ideal choice for this purpose as it selectively reacts with the primary C-6 hydroxyl and the neighboring C-4 hydroxyl to form a stable six-membered ring.[4]

-

Targeted Benzylation: With the C-4 and C-6 positions blocked, the remaining secondary hydroxyl groups at C-2 and C-3 are available for functionalization. The inherent reactivity differences and steric environment allow for the selective benzylation of the C-3 hydroxyl group under controlled conditions.

-

Deprotection: The final step involves the removal of the benzylidene acetal to liberate the C-4 and C-6 hydroxyl groups, yielding the desired 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. A mild and efficient method for this is catalytic transfer hydrogenation.[5]

This strategic approach minimizes the formation of unwanted side products and allows for the efficient and high-yield synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside (Intermediate 1)

Rationale: This step employs the formation of a benzylidene acetal to simultaneously protect the C-4 and C-6 hydroxyl groups. The reaction is catalyzed by an acid, and benzaldehyde dimethyl acetal is used as the source of the benzylidene group.[6]

Procedure:

-

To a solution of 4-Methoxyphenyl β-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding triethylamine (0.2 eq).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside as a white solid.

Step 2: Synthesis of 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (Intermediate 2)

Rationale: With the C-4 and C-6 hydroxyls protected, the C-2 and C-3 hydroxyls are exposed. Selective benzylation at the C-3 position is achieved by using a strong base to deprotonate the hydroxyl group, followed by nucleophilic attack on benzyl bromide.

Procedure:

-

Dissolve 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (ethyl acetate/hexane gradient) to yield 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside.[7]

Step 3: Synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (Final Product)

Rationale: The final step is the removal of the benzylidene acetal. Catalytic transfer hydrogenation using palladium on carbon and a hydrogen donor like triethylsilane is a mild and effective method that avoids the use of flammable hydrogen gas and is compatible with the benzyl ether protecting group.[5]

Procedure:

-

Dissolve 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (1.0 eq) in methanol.

-

Add 10% palladium on carbon (10% w/w) and triethylsilane (3.0 eq).

-

Stir the suspension at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside as a pure solid.[2][8]

Data Summary and Visualization

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Benzylidene Acetal Protection | 4-Methoxyphenyl β-D-glucopyranoside | Benzaldehyde dimethyl acetal, p-TsOH | 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside | 85-95% |

| 2 | Benzylation | 4-Methoxyphenyl 4,6-O-benzylidene-β-D-glucopyranoside | Sodium hydride, Benzyl bromide | 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | 70-85% |

| 3 | Benzylidene Deprotection | 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside | 10% Pd/C, Triethylsilane | 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside | 80-90% |

Table 2: Characterization Data for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

| Analysis | Expected Results |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the methoxy group (~3.7 ppm), the anomeric proton (~4.8-5.0 ppm, doublet), aromatic protons of the methoxyphenyl and benzyl groups (6.8-7.4 ppm), and the sugar ring protons. |

| ¹³C NMR (DMSO-d₆) | Resonances for the anomeric carbon (~101-103 ppm), the carbons of the glucose unit, the methoxy carbon (~55 ppm), and the aromatic carbons. |

| Mass Spec. (ESI-MS) | Calculated for C₂₀H₂₄O₇: 376.15 g/mol . Expected [M+Na]⁺ peak at m/z 399.14. |

| Appearance | White to off-white solid. |

Diagrams

Caption: Overall synthetic workflow for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Caption: Mechanism of the C-3 hydroxyl benzylation step.

Conclusion

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside has been successfully outlined through a robust and efficient three-step process. The strategic use of protecting groups, coupled with well-established reaction conditions, allows for the high-yield preparation of this valuable synthetic intermediate. This guide provides the necessary detail for researchers to confidently reproduce this synthesis and utilize the product in the advancement of glycoscience and the development of novel therapeutics.

References

-

Drug-glycosidation and drug development - PubMed. Available at: [Link]

-

Glycosides | Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]

-

Synthetic analogs of natural glycosides in drug discovery and development. - SciSpace. Available at: [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. Available at: [Link]

-

An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed. Available at: [Link]

-

Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC - NIH. Available at: [Link]

-

4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. Available at: [Link]

-

4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC - NIH. Available at: [Link]

-

Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside | Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D - Organic Syntheses Procedure. Available at: [Link]

-

2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside - MDPI. Available at: [Link]

- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ... - Google Patents.

-

4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside | Strawberry Genome. Available at: [Link]

-

4-Methoxyphenyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside. Available at: [Link]

-

4-methoxyphenyl b-D-glucopyranoside - Stenutz. Available at: [Link]

-

Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization - DergiPark. Available at: [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TCI Practical Example: Regioselective Benzylidene Acetal Protection of the β-Glucoside | TCI AMERICA [tcichemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (CAS No. 303127-80-2)

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a selectively protected carbohydrate derivative of significant interest in glycobiology and medicinal chemistry. The strategic placement of a benzyl ether at the C3 hydroxyl and a methoxyphenyl aglycone at the anomeric position makes this compound a valuable building block for the synthesis of complex oligosaccharides and glycoconjugates. Furthermore, its structure lends itself to investigation as a substrate or inhibitor in enzymatic studies of glycosidases. This document details the chemical properties, a robust synthetic pathway, comprehensive characterization methodologies, and key applications of this versatile molecule. All protocols and claims are substantiated with references to authoritative scientific literature.

Introduction and Significance

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (CAS No. 303127-80-2) is a synthetic glycoside that has emerged as a crucial tool in the field of glycoscience.[1] Its utility stems from the differential protection of the hydroxyl groups on the glucose scaffold. The benzyl group at the C3 position is a stable protecting group that can be removed under specific hydrogenolysis conditions, while the remaining hydroxyls at C2, C4, and C6 are available for further chemical modification. The 4-methoxyphenyl group at the anomeric center not only influences the stereochemical outcome of glycosylation reactions but can also serve as a chromophore for UV detection during purification and analysis.

This strategic design allows for the regioselective synthesis of complex carbohydrate structures, which are implicated in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis. Consequently, access to well-defined, selectively protected monosaccharide building blocks like 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is paramount for advancing our understanding of these processes and for the development of novel carbohydrate-based therapeutics.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 303127-80-2 | [3] |

| Molecular Formula | C₂₀H₂₄O₇ | [3] |

| Molecular Weight | 376.41 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically >98% (by HPLC) | [3] |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | Inferred from structure |

| Storage | Store in a cool, dry place, protected from light and moisture. Heat-sensitive. | [3] |

Synthesis and Purification

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside requires a multi-step approach involving the strategic protection and deprotection of the hydroxyl groups of D-glucose. The following is a scientifically sound and detailed protocol derived from established methods for the regioselective modification of carbohydrates.[4]

Synthetic Workflow

The overall synthetic strategy involves the initial glycosylation of 4-methoxyphenol with a suitably protected glucose derivative, followed by selective protection and deprotection steps to yield the target compound.

Caption: Synthetic workflow for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-glucopyranoside

-

To a solution of 4-methoxyphenyl beta-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).

-

Stir the reaction mixture under reduced pressure at 50-60 °C to remove the methanol byproduct.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with triethylamine and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford 4-methoxyphenyl 4,6-O-benzylidene-beta-D-glucopyranoside.

Step 2: Benzylation of the C3-Hydroxyl Group

-

Dissolve the product from Step 1 in anhydrous DMF and cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Step 3: Removal of the Benzylidene Acetal

-

Dissolve the benzylated product from Step 2 in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual acetic acid.

-

Purify the final product, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, by silica gel column chromatography.

Purification and Quality Control

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the final product. A reversed-phase C18 column with a gradient of water and acetonitrile is a common system for analyzing protected carbohydrates.[3] The use of a UV detector is facilitated by the presence of the 4-methoxyphenyl and benzyl chromophores.

Structural Characterization

The unambiguous structural elucidation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl and benzyl groups, the anomeric proton of the glucose unit (typically a doublet in the region of 4.5-5.0 ppm with a coupling constant of ~7-8 Hz, indicative of a beta-anomer), the methoxy group protons (a singlet around 3.8 ppm), and the protons of the glucopyranose ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the two aromatic rings, the anomeric carbon (around 100-104 ppm), the methoxy carbon (around 55 ppm), and the carbons of the glucose backbone.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) would be observed.

Applications in Research and Drug Development

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a valuable tool in several areas of scientific inquiry.

Synthetic Intermediate in Glycochemistry

The primary application of this compound is as a versatile building block for the synthesis of more complex oligosaccharides and glycoconjugates. The free hydroxyl groups at the C2, C4, and C6 positions can be selectively functionalized to construct specific glycosidic linkages.

Substrate for Glycosidase Enzymes

This molecule can serve as a chromogenic substrate for beta-glucosidases. Enzymatic hydrolysis of the beta-glycosidic bond releases 4-methoxyphenol, which can be quantified spectrophotometrically. This allows for the kinetic characterization of these enzymes.[5]

Tool for Glycosidase Inhibition Studies

Derivatives of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside can be synthesized and evaluated as potential inhibitors of glycosidases. Such inhibitors are of significant interest in the development of therapeutics for a range of diseases, including diabetes, viral infections, and cancer.

Experimental Protocol: Glycosidase Activity Assay

The following is a general protocol for a beta-glucosidase activity assay using 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside as a substrate.

Caption: Workflow for a typical glycosidase activity assay.

Protocol:

-

Reagent Preparation:

-

Prepare an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Prepare a stock solution of the beta-glucosidase enzyme in the assay buffer.

-

Prepare a stock solution of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside in DMSO.

-

-

Assay Procedure:

-

In a microplate well, add the assay buffer and the enzyme solution.

-

Initiate the reaction by adding the substrate stock solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., 1 M sodium carbonate).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the released 4-methoxyphenol at its absorbance maximum (around 290 nm).

-

Create a standard curve using known concentrations of 4-methoxyphenol to quantify the amount of product formed.

-

Calculate the enzyme activity in appropriate units (e.g., µmol/min/mg of enzyme).

-

Conclusion

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a cornerstone building block in modern glycoscience. Its well-defined structure and predictable reactivity provide chemists with a reliable tool for the construction of complex carbohydrate architectures. Furthermore, its utility as a substrate in enzymatic assays underscores its importance in biochemical and drug discovery research. This guide has provided a detailed overview of its synthesis, characterization, and applications, serving as a valuable resource for scientists working in this dynamic field. The continued availability and study of such selectively protected glycosides will undoubtedly fuel further advancements in our understanding of the biological roles of carbohydrates and the development of novel therapeutics.

References

-

Demchenko, A. V., & Stine, K. J. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1088–1124. Available at: [Link]

-

BIO Pharma Production. 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside. Available at: [Link]

-

Dangerfield, B. S. (2011). Protecting Group-Free Synthesis of Glycosides. University of Canterbury. Available at: [Link]

-

Weber Lab. 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

-

Goodfellow, G. H. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. Available at: [Link]

-

Perepelov, A. V., et al. (2011). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 7, 139–144. Available at: [Link]

-

Yakan, H., et al. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Organic and Biochemistry, 2(1), 1-10. Available at: [Link]

-

Matsushita, T., et al. (2018). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molecules, 23(11), 2959. Available at: [Link]

-

PubChem. Benzyl beta-d-glucopyranoside. Available at: [Link]

-

Weber Lab. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Molecules, 23(9), 2333. Available at: [Link]

-

Stenutz, R. 4-methoxyphenyl b-D-glucopyranoside. Available at: [Link]

-

ResearchGate. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. Available at: [Link]

-

SpecAU. 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. Available at: [Link]

-

PubChem. Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI). Available at: [Link]

-

Wang, Y., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Communications, 15(1), 6296. Available at: [Link]

-

Fandim, A. P., et al. (2007). Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum. Journal of Insect Science, 7, 55. Available at: [Link]

-

PubChem. 4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside. Available at: [Link]

-

Kitao, S., et al. (2009). Enzymatic Synthesis of 1,5-Anhydro-4-O-β-D-glucopyranosyl-D-fructose Using Cellobiose Phosphorylase and Its Spontaneous Decomposition via β-Elimination. Bioscience, Biotechnology, and Biochemistry, 73(6), 1410–1413. Available at: [Link]

-

Ambra, L. N., et al. (2019). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Toxins, 11(11), 661. Available at: [Link]

Sources

- 1. Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

"structure elucidation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside"

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each analytical choice. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction and Strategic Overview

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a glycoside of interest in various fields, from biochemical research to pharmaceutical development, often serving as a synthetic intermediate or a tool for studying enzyme interactions.[1][2][3] The unambiguous confirmation of its molecular structure is paramount for its application. This guide details a multi-technique approach, primarily leveraging Mass Spectrometry (MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, to systematically deconstruct and verify every constitutional and stereochemical feature of the molecule.

Our strategy is sequential and confirmatory:

-

Mass Spectrometry (MS): To determine the exact molecular weight and elemental formula, providing the foundational piece of the puzzle. Fragmentation analysis will offer initial insights into the constituent parts of the molecule.

-

Nuclear Magnetic Resonance (NMR): To map the precise atomic connectivity and stereochemistry. We will employ a suite of experiments:

-

1D NMR (¹H and ¹³C): To identify all unique proton and carbon environments.

-

2D NMR (COSY, HSQC, HMBC): To piece the molecular fragments together and confirm the specific locations of the glycosidic bond and the benzyl protecting group.

-

Postulated Structure and Numbering Convention

Before analysis, we begin with the postulated structure of the target compound. The atoms are numbered according to standard IUPAC conventions for glycosides to ensure clarity throughout the spectral analysis.

Caption: Postulated structure of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside with IUPAC numbering.

Mass Spectrometry: Molecular Formula and Fragmentation

Expertise & Experience: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough precision to predict a unique elemental composition. For a moderately polar molecule like a glycoside, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes premature fragmentation and favors the formation of pseudomolecular ions like [M+H]⁺, [M+Na]⁺, or [M+K]⁺.

Expected Results & Data Interpretation

The molecular formula for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is C₂₀H₂₄O₇, with a monoisotopic mass of 376.1522 g/mol .[4]

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 377.1595 | Protonated molecular ion. |

| [M+Na]⁺ | 399.1414 | Sodiated molecular ion (common adduct). |

| [M+K]⁺ | 415.1153 | Potassiated molecular ion (common adduct). |

| Key Fragments | ||

| [M-C₇H₇O]⁺ (m/z 269) | 269.0918 | Loss of the benzyl group and a hydrogen. |

| [C₇H₇O]⁺ (m/z 123) | 123.0441 | 4-methoxyphenoxy cation from glycosidic bond cleavage. |

| [C₆H₁₀O₅+Bn]⁺ (m/z 253) | 253.1121 | Benzylated glucose moiety from glycosidic bond cleavage. |

| [C₇H₇]⁺ (m/z 91) | 91.0542 | Tropylium cation, characteristic of a benzyl group. |

Trustworthiness: The fragmentation pattern provides a self-validating check. For O-glycosides, the most labile bond during mass spectrometry analysis is typically the glycosidic C-O bond.[5][6] Observing fragments corresponding to both the aglycone (4-methoxyphenyl) and the modified glycone (3-O-Benzyl-glucose) is strong evidence for the gross connectivity.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Instrument Settings (Positive Ion Mode):

-

Ion Source: ESI

-

Capillary Voltage: 3.5-4.5 kV

-

Drying Gas (N₂): 8-12 L/min at 300-350 °C

-

Analyzer: Time-of-Flight (TOF) or Orbitrap

-

Mass Range: m/z 50-1000

-

-

Data Acquisition: Acquire data in full scan mode. If fragmentation is not observed, perform a tandem MS (MS/MS) experiment by isolating the [M+Na]⁺ ion and subjecting it to collision-induced dissociation (CID).

Caption: Workflow for Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms the formula, NMR spectroscopy provides the definitive atomic-level blueprint. The choice of solvent is critical; DMSO-d₆ is often preferred for glycosides as the hydroxyl protons are typically observable as distinct signals, which can be confirmed by a D₂O exchange experiment. This provides additional data points for structural confirmation.

¹H NMR: The Proton Skeleton

The ¹H NMR spectrum gives the first detailed look at the molecular environment. We anticipate signals in four distinct regions: aromatic, anomeric, carbohydrate ring, and aliphatic.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Pulse Program: zg30

-

Number of Scans: 16-32

-

Reference the spectrum to the residual DMSO signal (δ 2.50 ppm).

-

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Rationale |

| ~7.40 - 7.25 | m | - | 5H | Benzyl-Ar-H | Protons of the monosubstituted benzyl ring. |

| ~6.95 | d | ~9.0 | 2H | H -2, H -6 | Protons ortho to the glycosidic oxygen on the 4-methoxyphenyl ring. |

| ~6.85 | d | ~9.0 | 2H | H -3, H -5 | Protons meta to the glycosidic oxygen on the 4-methoxyphenyl ring. |

| ~4.90 | d | ~7.8 | 1H | H -1' | Anomeric proton. A large J value (~7-8 Hz) is definitive for a trans-diaxial coupling (¹H-¹H), indicating a β-linkage.[7] |

| ~4.70 | s (or ABq) | - | 2H | Bn-CH ₂ | Benzylic methylene protons. May appear as a singlet or two doublets (AB quartet) if diastereotopic. |

| ~3.70 | s | - | 3H | OCH ₃ | Methoxy group protons. |

| ~3.60 - 3.10 | m | - | 6H | H -2' to H -6' | Overlapping signals of the remaining glucose ring protons. |

¹³C NMR & DEPT: The Carbon Backbone

The ¹³C NMR spectrum confirms the number of unique carbon atoms (20 expected for this molecule), while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR & DEPT-135

-

Sample: Use the same sample as for ¹H NMR.

-

Instrument: 500 MHz NMR spectrometer.

-

Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum (CH/CH₃ positive, CH₂ negative).

-

Reference the spectrum to the DMSO-d₆ signal (δ 39.52 ppm).

-

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~155-154 | C | C-4 | Aromatic C-O (methoxy). |

| ~151-150 | C | C-1 | Aromatic C-O (glycosidic). |

| ~138-137 | C | C-1'' | Benzyl ipso-carbon. |

| ~128-127 | CH | C-2''-C-6'' | Benzyl aromatic carbons. |

| ~118-117 | CH | C-2, C-6 | Aromatic CH ortho to glycosidic oxygen. |

| ~114-113 | CH | C-3, C-5 | Aromatic CH meta to glycosidic oxygen. |

| ~101-100 | CH | C-1' | Anomeric carbon. δ > 100 ppm is characteristic of a β-anomer. |

| ~82-70 | CH | C-2'-C-5' | Glucose ring carbons. C-3' will be downfield shifted due to benzylation. |

| ~70-69 | CH₂ | Bn-C H₂ | Benzylic carbon. |

| ~61-60 | CH₂ | C-6' | Glucose C-6 carbon. |

| ~55-54 | CH₃ | OC H₃ | Methoxy carbon. |

2D NMR: Assembling the Structure

2D NMR is the linchpin of the elucidation process, providing the unambiguous connections to assemble the fragments identified by 1D NMR and MS.[8]

¹H-¹H COSY (Correlation Spectroscopy)

-

Purpose: Identifies protons that are spin-coupled, typically on adjacent carbons. This is used to trace the proton network within each isolated spin system (i.e., the glucose ring).[9]

-

Key Insight: Starting from the well-resolved anomeric proton (H-1'), we can "walk" around the glucose ring by identifying its correlation to H-2', then H-2' to H-3', and so on, to H-6'. This confirms the integrity of the glucopyranoside ring.

Caption: Key ¹H-¹H COSY correlations for the glucopyranoside ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: Maps each proton directly to its attached carbon (¹J-coupling).[10]

-

Key Insight: This experiment allows for the definitive assignment of every protonated carbon. For example, the ¹H signal at ~4.90 ppm will show a correlation to the ¹³C signal at ~101 ppm, unambiguously assigning them as H-1' and C-1', respectively. This is essential for interpreting the final HMBC experiment.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: This is the most powerful experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away (²J and ³J-coupling).[10]

-

Key Insights & Self-Validation:

-

Glycosidic Linkage Confirmation: A correlation between the anomeric proton H-1' (on the sugar) and carbon C-1 (on the aglycone) provides undeniable proof of the O-glycosidic bond and its location.[10]

-

Benzyl Group Placement: A three-bond correlation from the benzylic protons (Bn-CH₂ ) to carbon C-3' of the glucose ring is the critical piece of evidence that confirms the benzyl group is at the 3-position. A reciprocal correlation from H-3' to the benzylic carbon (Bn-CH₂ ) and/or the benzyl ipso-carbon (C-1'' ) would further solidify this assignment.

-

Aglycone Confirmation: Correlations from the methoxy protons (OCH₃ ) to C-4 of the phenyl ring confirm the aglycone structure.

-

Caption: Critical HMBC correlations for assembling the final structure.

Conclusion: A Unified Structural Proof

The structure of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is unequivocally confirmed through the logical synthesis of data from orthogonal analytical techniques.

Caption: The integrated workflow for structure validation.

-

HRMS establishes the correct elemental formula, C₂₀H₂₄O₇.

-

¹H NMR confirms the presence of all proton environments and, critically, establishes the β-stereochemistry of the anomeric center through the large diaxial coupling constant of H-1' (~7.8 Hz).

-

¹³C NMR and DEPT confirm the presence of 20 unique carbons and classify them by type.

-

COSY and HSQC allow for the complete assignment of the ¹H and ¹³C signals of the glucopyranoside ring.

-

HMBC serves as the final arbiter, connecting the 4-methoxyphenyl aglycone to the C-1' anomeric carbon and definitively placing the benzyl protecting group at the C-3' position through key long-range correlations.

This systematic approach, grounded in the fundamental principles of spectroscopy and logical deduction, provides an authoritative and trustworthy elucidation of the target molecule's structure.

References

- Vertex AI Search. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - NIH.

- Vertex AI Search. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.

- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.

- Benchchem. (n.d.).

- PubMed. (1987). Analysis of NMR Spectra of Sugar Chains of Glycolipids by Multiple Relayed COSY and 2D Homonuclear Hartman-Hahn Spectroscopy.

- YouTube. (2020). Carbohydrate Chemistry Part 9.

- Vertex AI Search. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.

- PubMed. (2010).

- ResearchGate. (2015). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry.

- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.

- MedchemExpress.com. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.

- CONICET. (2000).

- Organic Spectroscopy International. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS.

- Chem-Impex. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside.

- TCI Chemicals. (n.d.). M1641 4-Methoxyphenyl 3-O-Benzyl- -D-glucopyranoside.

Sources

- 1. coek.dypgroup.edu.in [coek.dypgroup.edu.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 9. Analysis of NMR spectra of sugar chains of glycolipids by multiple relayed COSY and 2D homonuclear Hartman-Hahn spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

"biological activity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside"

An In-depth Technical Guide to the Biological Activity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic origins and putative biological activities of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. While direct extensive research on this specific molecule is emerging, this document synthesizes data from structurally related compounds to project its potential therapeutic applications. We delve into its likely role as a modulator of glucose metabolism, its potential as an anticancer agent, and its prospective antimicrobial and antioxidant properties. Detailed, field-proven experimental protocols are provided to empower researchers to rigorously investigate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel glycosidic compounds.

Table of Contents

-

Introduction to 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

-

Chemical Structure and Properties

-

Rationale for Investigation

-

-

Synthesis and Characterization

-

Synthetic Strategy: A Step-by-Step Protocol

-

Characterization Methods

-

-

Potential Biological Activities and Mechanistic Insights

-

3.1. Modulation of Glucose Metabolism: α-Glucosidase Inhibition

-

Mechanistic Hypothesis

-

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

-

Data Interpretation

-

-

3.2. Anticancer Potential

-

Inferred Mechanisms from Related Compounds

-

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Experimental Protocol: Caspase-3 Activity Assay for Apoptosis

-

Proposed Signaling Pathway

-

-

3.3. Antimicrobial Activity

-

Basis for Antimicrobial Investigation

-

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

-

3.4. Antioxidant Properties

-

Hypothesized Radical Scavenging Activity

-

Experimental Protocol: DPPH Radical Scavenging Assay

-

-

-

References

Introduction to 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a synthetic glycoside that has garnered interest within the scientific community as a biochemical reagent for life science research.[1][2] Its unique structure, featuring a methoxyphenyl aglycone and a benzyl ether protecting group on the glucopyranose ring, makes it a valuable tool in glycobiology and a candidate for pharmaceutical development.[3][4]

Chemical Structure and Properties

-

IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol

-

Molecular Formula: C₂₀H₂₄O₇

-

Key Structural Features:

-

A β-D-glucopyranoside core, a ubiquitous monosaccharide in biological systems.

-

A 4-methoxyphenyl group attached via a β-glycosidic bond. This moiety is found in various natural products with known biological activities.

-

A benzyl group protecting the hydroxyl at the C-3 position, which can influence solubility and interaction with biological targets.

-

Rationale for Investigation

The therapeutic potential of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside can be inferred from the known biological activities of its constituent parts and related molecules:

-

Glucosidase Inhibition: Many aryl glycosides are known inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[5][6] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes.

-

Anticancer Activity: The methoxyphenyl group is a common feature in many anticancer compounds, including those that induce apoptosis and inhibit cell proliferation.[7][8][9]

-

Antimicrobial Properties: Phenolic and benzylic structures are known to exhibit antimicrobial activity against a range of pathogens.[10][11]

-

Antioxidant Effects: The phenolic methoxy group may contribute to antioxidant activity by scavenging free radicals.[3]

This guide will provide the necessary protocols to systematically investigate these potential activities.

Synthesis and Characterization

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside can be achieved through a multi-step process involving the protection and glycosylation of glucose. The following is a generalized protocol adapted from established methods for synthesizing similar glycosides.[12][13]

Synthetic Strategy: A Step-by-Step Protocol

This synthesis involves the selective benzylation of a protected glucose derivative, followed by glycosylation with 4-methoxyphenol.

Workflow for Synthesis

Caption: A generalized workflow for the synthesis of the target compound.

Protocol:

-

Acetylation of D-Glucose: D-glucose is per-acetylated using acetic anhydride in the presence of a base like pyridine to protect all hydroxyl groups.

-

Glycosylation: The resulting penta-O-acetyl-β-D-glucopyranose is reacted with 4-methoxyphenol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to form the β-glycosidic bond.

-

Deacetylation: The acetyl groups are removed using Zemplén conditions (a catalytic amount of sodium methoxide in methanol) to yield 4-methoxyphenyl β-D-glucopyranoside.

-

Selective Benzylation: A multi-step process is required for selective benzylation at the C-3 position. This typically involves the formation of a 4,6-O-benzylidene acetal, followed by benzylation of the remaining free hydroxyls and subsequent regioselective opening of the benzylidene ring. A more direct approach could involve enzymatic catalysis.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Potential Biological Activities and Mechanistic Insights

Modulation of Glucose Metabolism: α-Glucosidase Inhibition

Mechanistic Hypothesis: The structural similarity of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside to natural carbohydrate substrates suggests it could act as a competitive or non-competitive inhibitor of α-glucosidase in the small intestine. By blocking this enzyme, the breakdown of complex carbohydrates into absorbable glucose would be delayed, leading to a reduction in postprandial hyperglycemia.[5][14]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [5][15]

-

Preparation of Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae (0.1 U/mL in phosphate buffer, pH 6.8).

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (1.0 mM in phosphate buffer).

-

Test compound dissolved in DMSO, then diluted with phosphate buffer to various concentrations.

-

Acarbose as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the α-glucosidase solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 80 µL of 0.2 M sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

-

Calculation:

-

The percentage of inhibition is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Data Interpretation

A lower IC₅₀ value indicates a more potent inhibitor. Kinetic studies, such as Lineweaver-Burk plots, can be employed to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).[16]

Table 1: Hypothetical α-Glucosidase Inhibition Data

| Compound | IC₅₀ (µM) | Inhibition Type |

| 4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside | To be determined | To be determined |

| Acarbose (Positive Control) | ~750 | Competitive |

Anticancer Potential

Inferred Mechanisms from Related Compounds: Derivatives of 4-methoxyphenylamine have shown cytotoxicity against cancer cell lines like glioblastoma and breast cancer.[9] Furthermore, some methoxyphenyl-containing compounds can induce apoptosis by activating caspase cascades.[7] The target compound may exhibit similar activities.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7, or U-87) in appropriate media until ~80% confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Experimental Protocol: Caspase-3 Activity Assay for Apoptosis

-

Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration for 24 hours. Lyse the cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

-

Fluorescence Measurement: Measure the fluorescence (excitation ~380 nm, emission ~460 nm) over time. An increase in fluorescence indicates cleavage of the substrate by active caspase-3.

Proposed Signaling Pathway

Caption: A potential apoptotic pathway induced by the test compound.

Antimicrobial Activity

Basis for Antimicrobial Investigation: Chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde have demonstrated antibacterial activity.[11] Given the structural similarities, our target compound warrants investigation for antimicrobial effects.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Properties

Hypothesized Radical Scavenging Activity: The 4-methoxyphenyl moiety may donate a hydrogen atom to stabilize free radicals, thus acting as an antioxidant.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: The scavenging activity is calculated, and the EC₅₀ value (effective concentration to scavenge 50% of DPPH radicals) is determined.

Future Directions and Conclusion

The framework presented in this guide offers a systematic approach to elucidating the biological activities of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside. Positive results in any of the described assays should be followed by more advanced studies, including:

-

In vivo efficacy studies in animal models of diabetes, cancer, or infection.

-

Toxicology and pharmacokinetic profiling to assess safety and bioavailability.

-

Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

-

Chembuy.com. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. [Link]

-

Hammond Cell Tech. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. [Link]

-

National Center for Biotechnology Information. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. [Link]

-

Chembuy.com. 4-Methoxyphenyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside. [Link]

-

ResearchGate. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

-

PubMed. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. [Link]

-

Experimental and Clinical Sciences Journal. Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. [Link]

-

National Center for Biotechnology Information. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

-

Springer. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. [Link]

-

National Center for Biotechnology Information. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. [Link]

-

Frontiers. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. [Link]

-

National Center for Biotechnology Information. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. [Link]

-

RSC Publishing. 4-(Sulfonylamino)phenyl α-D-glucopyranosides as competitive inhibitors of yeast α-glucosidase. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside | Hammond Cell Tech [hammondcelltech.com]

- 3. coek.dypgroup.edu.in [coek.dypgroup.edu.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Sulfonylamino)phenyl α-D-glucopyranosides as competitive inhibitors of yeast α-glucosidase - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.dmed.org.ua [library.dmed.org.ua]

- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]

- 15. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside: A Technical Guide for Biochemical Applications

Abstract

This technical guide provides an in-depth analysis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, a selectively protected glycoside with significant potential as a biochemical reagent and a versatile intermediate in synthetic carbohydrate chemistry. While direct, extensive characterization in enzymatic assays is not widely documented in peer-reviewed literature, its structural motifs strongly suggest applications as a substrate or inhibitor for glycosidases and as a key building block in the synthesis of more complex glycoconjugates, particularly in the context of SGLT2 inhibitor development for anti-diabetic research. This guide will elucidate its core chemical principles, provide detailed, field-proven protocols for its synthesis and potential enzymatic evaluation by analogy, and discuss its strategic application in modern drug discovery and glycobiology.

Introduction: The Strategic Value of Selective Protection in Glycobiology

In the intricate field of glycobiology, the precise synthesis of complex carbohydrates and glycoconjugates is paramount. The ability to selectively modify specific hydroxyl groups on a monosaccharide scaffold is the cornerstone of synthesizing oligosaccharides, glycolipids, and glycoproteins with defined structures and functions. 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside emerges as a reagent of interest due to the strategic placement of its protecting groups.

The 4-methoxyphenyl (PMP) group at the anomeric position (C1) serves as a stable protecting group that can be selectively removed under oxidative conditions, often using ceric ammonium nitrate (CAN). This allows for the formation of a glycosyl donor for subsequent coupling reactions. The benzyl (Bn) ether at the C3 position is a robust protecting group, stable to a wide range of reaction conditions, and typically removed via catalytic hydrogenation. The free hydroxyl groups at C2, C4, and C6 offer sites for further chemical modification, making this compound a valuable intermediate for building more complex carbohydrate structures.

Its structural similarity to known glycosidase substrates and inhibitors, particularly those used in the study of metabolic disorders, positions it as a compound of interest for researchers in enzymology and drug development.

Physicochemical Properties & Data

A summary of the key physicochemical properties for 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is provided below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₇ | N/A |

| Molecular Weight | 376.4 g/mol | N/A |

| CAS Number | 303127-80-2 | |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% (typical) | |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane. Sparingly soluble in water. | N/A |

Core Applications & Mechanism of Action

As a Chromogenic Substrate for β-Glucosidase Activity (by Analogy)

The 4-methoxyphenyl aglycone provides a basis for a chromogenic assay. While not as common as p-nitrophenyl (pNP) based substrates, enzymatic cleavage of the β-glycosidic bond by a β-glucosidase would release 4-methoxyphenol. This product can be subsequently oxidized (e.g., using tyrosinase or a chemical oxidant) to produce a colored quinone-type compound, allowing for spectrophotometric quantification of enzyme activity.

The general principle of such an assay is outlined below:

Caption: Workflow for a potential chromogenic β-glucosidase assay.

This mechanism is analogous to the widely used p-nitrophenyl-β-D-glucopyranoside (pNPG) assay, where the release of p-nitrophenol, which is yellow under alkaline conditions, is directly proportional to enzyme activity[1][2].

As an Intermediate in the Synthesis of SGLT2 Inhibitors

A highly significant application of this and structurally similar compounds is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. The core structure of many SGLT2 inhibitors features a C-glucoside linked to a diarylmethane moiety.

The synthesis of these complex molecules often starts with a protected O-glucoside, like a 4-methoxyphenyl glucoside. The protecting groups are manipulated to allow for the introduction of the desired aglycone at the anomeric carbon. The 4-methoxyphenyl group is advantageous as it can be activated for C-glycosylation reactions. Patents in this field describe the use of similar starting materials for the synthesis of potent SGLT2 inhibitors[3][4].

Caption: Synthetic pathway from a protected glucoside to an SGLT2 inhibitor.

Experimental Protocols

Synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside

This protocol is a representative synthesis based on established methods of selective benzylation of glucopyranosides.

Step 1: Preparation of 4-Methoxyphenyl 4,6-O-Benzylidene-β-D-glucopyranoside

-

Suspend 4-methoxyphenyl β-D-glucopyranoside (1.0 eq) in anhydrous acetonitrile.

-

Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphorsulfonic acid (0.05 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with triethylamine.

-

Concentrate the mixture under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to yield the benzylidene-protected intermediate.

Step 2: Benzylation at the C3 Position

-

Dissolve the 4,6-O-benzylidene protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C.

-

Slowly add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Removal of the Benzylidene Protecting Group

-

Dissolve the product from Step 2 in a mixture of dichloromethane and methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or aqueous HCl.

-

Stir at room temperature for 2-8 hours until TLC indicates the complete removal of the benzylidene group.

-

Neutralize the reaction with a solid base like sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate.

-

Purify the final product, 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside, by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol for β-Glucosidase Inhibition Assay (by Analogy)

This protocol is adapted from kinetic studies on β-glucosidase inhibitors using a chromogenic substrate[1][5]. 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside would be used as the test inhibitor.

Materials:

-

β-Glucosidase (from almond or other source, e.g., 1 U/mL)

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate (1-4 mM stock solutions)

-

Phosphate buffer (0.1 M, pH 6.9)

-

Test Inhibitor: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside (stock solution in DMSO, various concentrations)

-

Stop Solution: Sodium carbonate (0.2 M)

-

96-well microplate and reader (405 nm)

Procedure:

-

Reaction Setup: In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test inhibitor solution at various concentrations (e.g., 0-100 µM), and 20 µL of the β-glucosidase enzyme solution. A control well should contain DMSO instead of the inhibitor.

-

Pre-incubation: Incubate the plate at 37 °C for 15 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the pNPG substrate solution.

-

Incubation: Incubate the plate at 37 °C for an additional 15 minutes.

-

Stop Reaction: Terminate the reaction by adding 80 µL of 0.2 M sodium carbonate solution. The solution should turn yellow in wells with enzyme activity.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

For Kinetic Analysis (Determining Ki):

To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor. The data are then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to determine the Michaelis-Menten constant (Km) and the inhibition constant (Ki)[1][5].

Trustworthiness and Self-Validation

The protocols provided are based on well-established and validated methodologies in carbohydrate chemistry and enzymology.

-

Synthesis: The synthetic route relies on standard protecting group chemistry that is widely published and validated. The progress of each step can be reliably monitored by Thin Layer Chromatography (TLC), and the purity of the final product should be confirmed by HPLC and its structure verified by NMR spectroscopy and Mass Spectrometry.

-

Enzymatic Assay: The pNPG-based assay is a gold standard for measuring β-glucosidase activity. Its reliability is ensured by the use of appropriate controls (no enzyme, no substrate, no inhibitor) and by generating a standard curve with p-nitrophenol to ensure the linearity of the spectrophotometric response. The reproducibility of the inhibition data should be confirmed by running experiments in triplicate.

Conclusion and Future Outlook

4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is a strategically designed molecule with considerable utility for researchers in glycobiology and medicinal chemistry. While its primary role appears to be that of a synthetic intermediate for constructing complex glycoconjugates like SGLT2 inhibitors, its structure also suggests potential as a tool for studying glycosidase enzymes. The methodologies outlined in this guide provide a robust framework for its synthesis and for exploring its biochemical properties. As the demand for novel carbohydrate-based therapeutics and diagnostic tools continues to grow, the importance of versatile and selectively protected building blocks like this one will undoubtedly increase.

References

-

Chem-Impex International. (n.d.). 4-Methoxyphenyl 3-O-benzyl-β-D-glucopyranoside. Retrieved from [Link]

-

BIO Pharma Production. (n.d.). 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside. Retrieved from [Link]

-

Mancera, R. L., et al. (2024). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Bioorganic & Medicinal Chemistry, 101, 117605. [Link]

- M-Camenisch, M. P., et al. (Patent No. US 7,790,905 B2). (2010). Pharmaceutical propylene glycol solvate compositions.

- Kissei Pharmaceutical Co., Ltd. (Patent No. EP 1489089 A1). (2004). Crystals of glucopyranosyloxybenzyl benzene derivative.

- Gou, S., et al. (Patent No. US 7,094,764 B2). (2006). Glucopyranosyloxypyrazole derivatives and their use for the treatment of diabetes.

-

Khan, I., et al. (2024). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Advances, 14(18), 12697-12713. [Link]

-

Khan, I., et al. (2024). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Advances, 14(18), 12697-12713. [Link]

-

de Oliveira, R. L., et al. (2011). Purification and Characterization of an Extracellular β-Glucosidase from Monascus purpureus. Brazilian Archives of Biology and Technology, 54(3), 517-526. [Link]

-

Yamanoi, T., et al. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2012(3), M761. [Link]

Sources

- 1. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]

- 2. jmb.or.kr [jmb.or.kr]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. data.epo.org [data.epo.org]

- 5. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Novelty: A Technical Guide to the Discovery and Isolation of Methoxyphenyl Glycosides

Abstract

Methoxyphenyl glycosides represent a promising class of natural products with a wide spectrum of biological activities, making them prime candidates for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced methodologies for the discovery and isolation of novel methoxyphenyl glycosides. Eschewing a rigid template, this guide follows a logical, field-proven workflow, from initial sourcing and extraction to sophisticated chromatographic separation and definitive structural elucidation. By integrating expert insights with validated protocols, this document aims to empower researchers to navigate the complexities of natural product chemistry and accelerate the identification of new therapeutic agents.

Introduction: The Significance of Methoxyphenyl Glycosides

Methoxyphenyl glycosides are a diverse group of organic compounds characterized by a methoxyphenyl aglycone linked to a sugar moiety via a glycosidic bond.[1] This structural motif is found in numerous plant species and is associated with a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and antitumor activities.[2][3] The inherent structural diversity and biological relevance of these compounds make them a compelling area of focus in the quest for novel drug leads.[4] However, the journey from a crude natural extract to a pure, characterized novel compound is fraught with challenges, including the complexity of natural matrices and the often-low abundance of the target molecules.[5][6] This guide provides a systematic approach to overcoming these hurdles.

The Discovery Phase: Where to Begin the Search

The initial phase of discovering novel methoxyphenyl glycosides hinges on a well-defined strategy for source selection and initial screening. This process is a blend of traditional knowledge and modern analytical techniques.

Sourcing Strategies: A Two-Pronged Approach

-

Ethnobotanical and Chemotaxonomic-Guided Selection: Traditional medicine provides a rich historical database of plants with therapeutic properties.[7] Focusing on plant families known to produce phenolic glycosides, such as Salicaceae, can significantly increase the probability of finding novel methoxyphenyl derivatives.[8] This approach leverages generations of human observation to narrow down the vast botanical landscape.

-

High-Throughput Screening (HTS) of Natural Product Libraries: For organizations with access to extensive, pre-fractionated natural product libraries, HTS offers a more agnostic and rapid method for identifying "hits."[9] While costly, this approach can uncover unexpected sources of bioactive compounds. It is crucial, however, to pre-process extracts to remove compounds known to cause false-positive results.[7]

Initial Extraction and Dereplication: A Critical First Look

Once a source material is selected, the initial extraction is performed, typically using a solvent system that balances polarity to capture a broad range of glycosides. The Stas-Otto method, involving hot percolation with a solvent like alcohol, is a classic and effective technique.[10] This process also serves to deactivate enzymes that could degrade the target compounds.[10]

Following extraction, a crucial step known as dereplication is employed. This is a rapid method to distinguish known compounds from potentially novel ones within the crude extract.[11] By comparing analytical data (primarily from LC-MS/MS) against comprehensive databases of known natural products, researchers can quickly identify and deprioritize extracts containing only previously characterized molecules, thereby focusing resources on the truly novel.[7][11]

The Isolation Workflow: From Crude Extract to Pure Compound

The isolation of a specific methoxyphenyl glycoside from a complex extract is a multi-step process that relies on the principles of chromatography. The goal is to progressively enrich the fraction containing the target compound until purity is achieved.

Workflow Overview

The following diagram illustrates a typical workflow for the isolation of methoxyphenyl glycosides.

Caption: A generalized workflow for the isolation of methoxyphenyl glycosides.

Step-by-Step Experimental Protocols